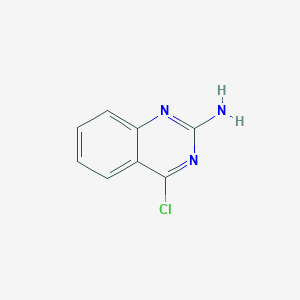

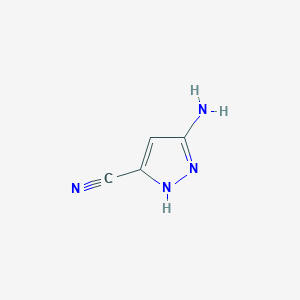

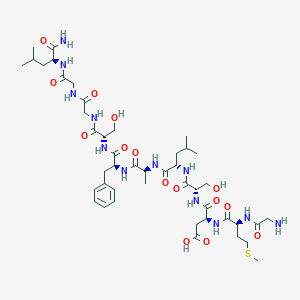

![molecular formula C11H15NO2S B057439 2-Amino-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carboxilato de etilo CAS No. 4506-71-2](/img/structure/B57439.png)

2-Amino-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carboxilato de etilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves reactions under specific conditions to yield desired compounds. For instance, it reacts with (E)-5-((4-ethylphenyl)diazenyl)-2-hydroxybenzaldehyde in methanol under reflux conditions to produce new azo-Schiff bases with confirmed structures through elemental analysis, IR, HNMR spectroscopy, and X-ray diffraction methods (Menati et al., 2020). Additionally, it has been utilized in convenient heterocyclization reactions to synthesize pyrazole, isoxazole, and pyridazine derivatives (Wardaman, 2000).

Molecular Structure Analysis

The molecular structure of compounds derived from Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been elucidated using various analytical techniques. The crystal structure analysis of an azo-Schiff base derivative revealed a triclinic system with specific cell parameters, highlighting the planar geometric structure and intermolecular hydrogen bonding (Menati et al., 2020).

Chemical Reactions and Properties

This compound undergoes diverse chemical reactions to yield a variety of heterocyclic compounds. For example, its reaction with benzoylacetonitrile resulted in the formation of pyrazoles, pyridazines, and pyrimidines, illustrating its versatile reactivity and potential in synthesizing fused thiophene derivatives with high pharmaceutical utility (Mohareb et al., 2000).

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Tienopirimidina

Los derivados de tienopirimidina son notables por su amplia gama de actividades farmacológicas, incluidas las propiedades antitumorales, antiinflamatorias y antivirales. El 2-amino-tetrahidrobenzo[b]tiofeno-3-carboxilato de etilo sirve como un material de partida clave en la síntesis de estos compuestos. Al someterse a reacciones de ciclación, contribuye a la formación del núcleo de tienopirimidina, que es esencial para la actividad biológica de estas moléculas .

Preparación de Colorantes Azo

Los colorantes azo se caracterizan por sus colores vivos y se utilizan ampliamente en las industrias textil e impresa. El compuesto en cuestión se puede utilizar para crear compuestos azo que forman la base de estos colorantes. Su participación generalmente ocurre en la reacción de diazotación, donde reacciona con sales de diazonio para producir el enlace azo colorido .

Creación de Derivados de Aril Hidrazono-3-oxobutilamida

Estos derivados se exploran por su potencial como agentes antimicrobianos y anticancerígenos. El 2-amino-tetrahidrobenzo[b]tiofeno-3-carboxilato de etilo se utiliza para generar el andamiaje al que se unen varios grupos arilo, formando la estructura de hidrazono-3-oxobutilamida. Este proceso involucra reacciones de condensación que son cruciales para las actividades biológicas deseadas .

Desarrollo de Colorantes Tetrahidrobenzo[b]tiofeno

Similar a los colorantes azo, los colorantes tetrahidrobenzo[b]tiofeno son otra clase de colorantes con posibles aplicaciones en celdas solares sensibilizadas con colorante (DSSC) y diodos orgánicos emisores de luz (OLED). El compuesto éster etílico proporciona la parte de tiofeno, un componente crucial para las propiedades fotofísicas de estos colorantes .

Investigación de la Actividad Antiinflamatoria

El compuesto ha sido estudiado por sus propiedades antiinflamatorias, particularmente en la modulación de la vía NRF2. Esta vía juega un papel importante en la defensa celular contra el estrés oxidativo, que es un factor común en las enfermedades inflamatorias. Al sintetizar derivados del 2-amino-tetrahidrobenzo[b]tiofeno-3-carboxilato de etilo, los investigadores pueden investigar nuevas estrategias terapéuticas para las afecciones relacionadas con la inflamación .

Mecanismo De Acción

Target of Action

It has been suggested that the compound may interact with certain enzymes and proteins within the cell .

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes . For instance, it has been suggested that the compound may influence the NRF2 pathway, which plays a crucial role in cellular response to oxidative stress .

Biochemical Pathways

The compound is thought to affect the NRF2 pathway . NRF2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. When activated, it may lead to the expression of various cytoprotective genes.

Result of Action

The compound has been studied for its potential antiproliferative effects. In vitro studies have shown that it can reduce cell viability in certain cancer cell lines . For instance, one study reported a significant reduction in cell viability in MCF-7 cells, a breast cancer cell line .

Safety and Hazards

Direcciones Futuras

The in vivo study revealed a significant decrease in the solid tumor mass (26.6%) upon treatment with compound 4 . Moreover, in silico study as an agonist for inhibitors of JAK2 and prediction study determined their binding energies and predicted their physicochemical properties and drug-likeness scores . This suggests potential future directions in the development of anticancer therapeutics based on Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate are not fully understood. It is known that it can participate in various biochemical reactions. For instance, it has been used in the preparation of thienopyrimidine derivatives

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is not well defined. It is known to participate in the synthesis of various derivatives

Propiedades

IUPAC Name |

ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h2-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYVTVLXEWMCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196372 | |

| Record name | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4506-71-2 | |

| Record name | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4506-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004506712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4506-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

A1: The molecular formula of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is C11H15NO2S, and its molecular weight is 225.31 g/mol.

Q2: What spectroscopic data is available to characterize this compound?

A2: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been characterized using various spectroscopic techniques, including:

- IR Spectroscopy: Provides information about functional groups present in the molecule. []

- 1H NMR Spectroscopy: Offers insights into the hydrogen atom environments within the molecule. [, , , , ]

- 13C NMR Spectroscopy: Provides information about the carbon atom environments in the molecule. []

- Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern. [, ]

Q3: How is Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically synthesized?

A3: This compound is commonly synthesized through the Gewald reaction, a multicomponent condensation involving cyclohexanone, ethyl cyanoacetate, and elemental sulfur. [, , , ]

Q4: What are the common synthetic applications of this compound?

A4: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as a versatile synthon for constructing various heterocyclic systems, including:

- Thieno[2,3-d]pyrimidines: Synthesized through reactions with thiourea, benzoylhydrazine, thiosemicarbazide, and similar reagents. [, , , ]

- Thieno[2,3-d]-1,3-thiazines: Formed via reactions with lauroyl isothiocyanate followed by cyclization. []

- Benzo[4,5]thieno[2,3-d][1,3]oxazines: Prepared through succinoylation, esterification, and cyclization reactions. []

- 1,2,4-Triazoles: Obtained by reacting with benzoylhydrazine or thiosemicarbazide followed by appropriate transformations. [, ]

- Imidazoles: Synthesized through reaction with glycine. []

- Tetrazoles: Prepared by reacting with sodium azide. []

- Pyridazinones: Formed through a multistep synthesis involving reactions with β-aroylacrylic acid and hydrazine hydrate. []

- Furanones: Obtained through a multistep synthesis involving reactions with β-aroylacrylic acid and acetic anhydride. []

- Isoquinoline Derivatives: Synthesized via reaction with (Z)-4-(1,3-diphenylpyrazol-4-yl)isochromene-1,3-dione. []

Q5: Can this compound undergo cyclization reactions?

A5: Yes, it readily undergoes cyclization reactions to form various heterocyclic systems. For example, reacting it with ethyl cyanoacetate yields a condensation product that can be further cyclized. []

Q6: What biological activities have been reported for derivatives of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

A6: Derivatives of this compound have displayed promising biological activities, including:

- Antimicrobial activity: Active against various bacterial and fungal strains. [, , , , ]

- Anti-inflammatory activity: Some derivatives exhibited potential as non-steroidal anti-inflammatory agents. []

- Anticancer activity: Demonstrated cytotoxicity against various cancer cell lines, including breast, liver, and prostate cancer. [, , , ]

- Anti-arrhythmic activity: Several derivatives exhibited potential anti-arrhythmic properties. []

Q7: Are there any specific structural features within derivatives that enhance biological activity?

A7: Yes, research indicates that incorporating electron-withdrawing groups, such as chlorine, into the thienopyrimidine ring system can enhance antiproliferative activity against cancer cells. [] Additionally, the presence of bulky substituents can influence the potency of these derivatives. []

Q8: What is known about the stability of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives?

A8: While specific stability data for this compound might be limited in the provided papers, its derivatives, particularly the final drug candidates, undergo stability testing under various conditions as part of drug development. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

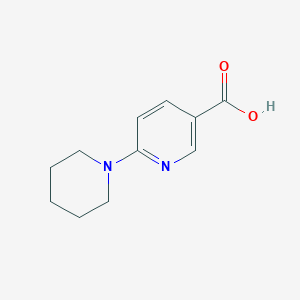

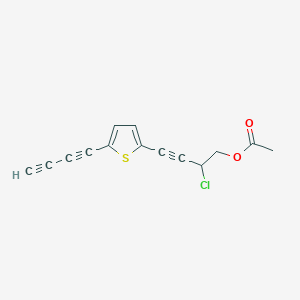

![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)

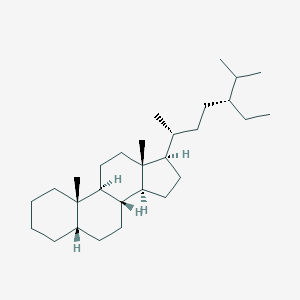

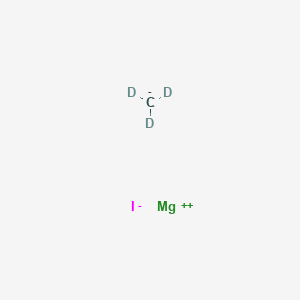

![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)

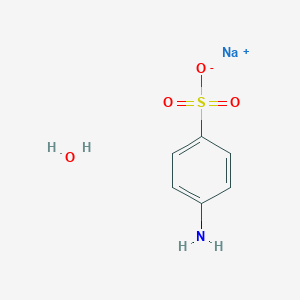

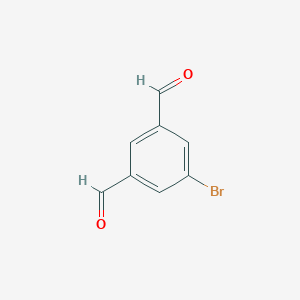

![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)